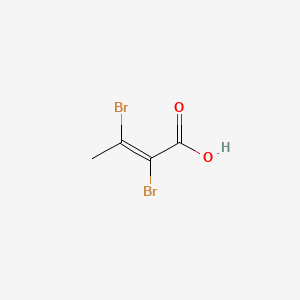

(E)-2,3-dibromobut-2-enoic acid

Description

Significance of Vinylic Halides as Versatile Synthetic Intermediates in Organic Synthesis

Vinylic halides, or alkenyl halides, are organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. orgsyn.org This structural motif is a cornerstone in organic synthesis due to its versatile reactivity. Historically considered less reactive than their saturated alkyl halide counterparts in nucleophilic substitution, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized their use.

Vinylic halides are now recognized as powerful precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org They are key substrates in a multitude of named reactions, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds.

Stille Coupling: Reaction with organotin compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions have become indispensable tools for synthetic chemists, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

Furthermore, vinylic halides can be transformed into other functional groups. They can undergo elimination reactions, typically under the influence of a strong base, to form alkynes. orgsyn.org They can also be converted into organometallic reagents, such as Grignard reagents (by reacting with magnesium) or organolithium reagents, which can then react with a wide range of electrophiles. youtube.comnih.gov The synthesis of vinylic halides itself can be achieved through various methods, including the dehydrohalogenation of dihalides and the addition of hydrogen halides to alkynes. libretexts.org

Contextualization of α,β-Unsaturated Carboxylic Acids in Modern Synthetic Methodologies

α,β-Unsaturated carboxylic acids are a class of organic compounds that feature a carbon-carbon double bond conjugated to a carboxylic acid functional group. This arrangement makes them highly valuable and versatile building blocks in organic synthesis. ladykeanecollege.edu.in Their prevalence in numerous biologically active natural products and pharmaceuticals underscores their significance. youtube.comlibretexts.org

The synthetic utility of α,β-unsaturated carboxylic acids stems from the electronic nature of the conjugated system. The electron-withdrawing character of the carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in conjugate addition reactions, most notably the Michael addition, where a wide variety of nucleophiles can be added to the β-position. thermofisher.com

Traditional methods for synthesizing these compounds often involve classic condensation reactions like the Wittig or Horner–Wadsworth–Emmons reactions, which, while effective, can generate stoichiometric amounts of byproducts. ladykeanecollege.edu.in Modern synthetic chemistry has seen the development of more efficient and atom-economical methods. For instance, catalytic methods, such as the copper-catalyzed carboxylation of alkynes, offer a direct and stereospecific route to these valuable compounds. ladykeanecollege.edu.in Other innovative approaches include the direct unsaturation of saturated carboxylic acids. purexpharmaceuticals.com

Importance of Stereochemistry in Brominated Unsaturated Systems

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical consideration in the synthesis and reactivity of brominated unsaturated systems like (E)-2,3-dibromobut-2-enoic acid. The spatial relationship between the bromine atoms and other functional groups on the carbon-carbon double bond dictates the molecule's physical properties, biological activity, and chemical reactivity.

The addition of bromine (Br₂) to an alkene or alkyne is a fundamental reaction where stereochemistry plays a pivotal role. The generally accepted mechanism for bromine addition to alkenes involves the formation of a cyclic bromonium ion intermediate. libretexts.org This intermediate forms when the incoming bromine molecule is polarized by the electron-rich double bond, leading to the transfer of the π electrons to one bromine atom and the formation of a three-membered ring.

The formation of this cyclic bromonium ion is crucial because it shields one face of the original double bond. The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the opposite face of the ring, in a process analogous to an Sₙ2 reaction. doubtnut.com This mechanistic pathway results in a net anti-addition, where the two bromine atoms are added to opposite sides of the double bond. ladykeanecollege.edu.inlibretexts.org The specific stereochemistry of the starting alkene (cis or trans) will therefore determine the stereochemistry of the resulting dibrominated product. Controlling these stereochemical outcomes is essential for the synthesis of a specific, desired isomer while avoiding the formation of unwanted stereoisomers. youtube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

24557-17-3 |

|---|---|

Molecular Formula |

C4H4Br2O2 |

Molecular Weight |

243.88 g/mol |

IUPAC Name |

(E)-2,3-dibromobut-2-enoic acid |

InChI |

InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)/b3-2+ |

InChI Key |

JLOCFBSZCRXEES-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)O)\Br)/Br |

Canonical SMILES |

CC(=C(C(=O)O)Br)Br |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for E 2,3 Dibromobut 2 Enoic Acid

Direct Halogenation Strategies for the Formation of (E)-2,3-Dibromobut-2-enoic Acid

Direct halogenation of alkynoic acids stands as a primary route for synthesizing this compound. The stereochemical outcome of this addition reaction is highly dependent on the reaction conditions.

The addition of bromine to alkynes, including alkynoic acids like tetrolic acid (2-butynoic acid), is a well-established method for the preparation of vicinal dihaloalkenes. masterorganicchemistry.comyoutube.comlumenlearning.com The reaction typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.orglibretexts.org This mechanism generally results in anti-addition of the two bromine atoms across the triple bond, leading to the preferential formation of the (E)-isomer. masterorganicchemistry.comyoutube.comlibretexts.org For instance, the bromination of an alkyne with one equivalent of Br₂ yields a dibromoalkene, and the use of two equivalents leads to a tetrabromoalkane. masterorganicchemistry.comlibretexts.org

The reaction of alkynes with bromine is generally more exothermic than the corresponding reaction with alkenes; however, the rate of addition to alkynes is significantly slower. libretexts.org This difference in reactivity is attributed to the higher electronegativity of the sp-hybridized carbons in the alkyne, which reduces the nucleophilicity of the π-bonds. libretexts.org

The stereoselectivity of bromine addition to alkynes can be influenced by several factors, including the solvent and reaction temperature. masterorganicchemistry.comrsc.org While the anti-addition mechanism favoring the (E)-isomer is common, the ratio of (E) to (Z) isomers can be altered by changing the reaction environment. For example, the bromination of phenylacetylene (B144264) yields a mixture of cis and trans products, indicating that the stereoselectivity is not always absolute. masterorganicchemistry.com

Solvents can influence the stability of the reaction intermediates and transition states, thereby affecting the stereochemical outcome. rsc.org Temperature can also play a crucial role, with different activation energies for the formation of the (E) and (Z) isomers potentially leading to a temperature-dependent product distribution.

Electrochemical Approaches to Brominated α,β-Unsaturated Carboxylic Acids

Electrochemical methods offer a green and efficient alternative for the synthesis of brominated organic compounds, including α,β-unsaturated carboxylic acids. mdpi.comencyclopedia.pub These techniques often avoid the use of hazardous elemental bromine and stoichiometric oxidants. mdpi.com

A novel approach for the bromination of α,β-unsaturated carboxylic acids involves decarboxylation through direct anodic electro-oxidation. ccspublishing.org.cnresearchgate.net In this method, ammonium (B1175870) bromide can be used as the bromine source, and the reaction proceeds without the need for a transition-metal catalyst or an additional supporting electrolyte. ccspublishing.org.cnresearchgate.net This process is characterized by short reaction times and offers a more environmentally friendly route to bromoalkenes. ccspublishing.org.cn The proposed mechanism involves the electrochemical generation of a bromine radical, which initiates the decarboxylative bromination process. researchgate.net

Metal-free electrochemical methods for bromination often rely on the in-situ generation of bromine from stable and safe bromide sources like potassium bromide or hydrobromic acid. mdpi.comencyclopedia.pub The electrochemical oxidation of bromide ions at the anode produces bromine, which then reacts with the substrate. mdpi.com This approach allows for controlled generation of the reactive halogen species, enhancing safety and efficiency. mdpi.comencyclopedia.pub For instance, the electrochemical bromination of alkenes and alkynes has been successfully demonstrated using HBr on a carbon anode and a platinum cathode. mdpi.com Continuous flow technologies can be combined with in-situ bromine generation for safer and more scalable photochemical applications. cphi-online.com

Decarboxylative Bromination Techniques Relevant to α,β-Unsaturated Carboxylic Acids

Decarboxylative bromination, a reaction where a carboxylic acid is converted to a bromoalkene with the loss of carbon dioxide, is a valuable synthetic tool. researchgate.netthieme-connect.com The classic Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with bromine, has been modified to overcome its limitations, such as the use of toxic reagents. thieme-connect.comwikipedia.orgtandfonline.com

Modern variations of the Hunsdiecker reaction applicable to α,β-unsaturated carboxylic acids often employ alternative reagents and catalysts. For example, N-bromosuccinimide (NBS) in the presence of a catalyst like lithium acetate (B1210297) can be used. wikipedia.org Microwave irradiation has been shown to improve the yield and stereoselectivity of this reaction, favoring the (E)-isomer. wikipedia.org Other methods involve the use of hypervalent iodine reagents like Dess-Martin periodinane in combination with tetraethylammonium (B1195904) bromide. thieme-connect.com A green alternative to the classical Hunsdiecker reaction utilizes potassium bromide and hydrogen peroxide catalyzed by sodium molybdate (B1676688) in an aqueous medium. rsc.org These methods provide efficient routes to β-bromostyrenes and other bromoalkenes from their corresponding α,β-unsaturated carboxylic acids. tandfonline.comrsc.org

Interactive Data Table

Oxidative Decarboxylation utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective conditions for a variety of transformations, including oxidative decarboxylation. researchgate.netsci-hub.se The general principle involves the reaction of a carboxylic acid with a hypervalent iodine(III) reagent, which, upon decarboxylation, generates a reactive intermediate that can be trapped by a halogen source.

While direct experimental data for the synthesis of this compound via this method from a suitable precursor like but-2-ynedioic acid or 2,3-dibromosuccinic acid is not extensively detailed in readily available literature, the principles of related reactions suggest a plausible pathway. The reaction would likely proceed through the formation of an iodine(III) carboxylate intermediate. Subsequent reaction with a bromide source, such as N-bromosuccinimide (NBS) or a metal bromide, would lead to the desired dibrominated product.

The stereochemical outcome would be highly dependent on the reaction conditions and the specific hypervalent iodine reagent employed. For instance, reagents like (diacetoxyiodo)benzene (B116549) (PIDA) are known to participate in such transformations. nih.gov The choice of solvent and temperature would also be critical in directing the stereoselectivity towards the desired (E)-isomer.

Table 1: Postulated Reaction Parameters for Oxidative Decarboxylation

| Parameter | Potential Condition | Rationale |

| Starting Material | But-2-ynedioic acid | A plausible precursor that can undergo dibromination and monodecarboxylation. |

| Hypervalent Iodine Reagent | (Diacetoxyiodo)benzene (PIDA) | A common and effective reagent for oxidative decarboxylations. nih.gov |

| Bromide Source | N-Bromosuccinimide (NBS) | A widely used and selective source of electrophilic bromine. |

| Solvent | Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN) | Common solvents for hypervalent iodine-mediated reactions. |

| Temperature | 0 °C to room temperature | To control the reaction rate and selectivity. |

Further empirical studies are required to optimize these conditions for the high-yield, stereoselective synthesis of this compound.

Catalytic Systems for Selective Bromo-Decarboxylation

The development of catalytic systems for decarboxylative halogenation offers a more atom-economical and environmentally benign alternative to stoichiometric methods. These systems often involve a transition metal catalyst that facilitates both the decarboxylation and the halogenation steps.

While a specific catalytic system for the direct, stereoselective synthesis of this compound is not prominently reported, related methodologies provide a strong foundation for its development. For example, methods for the halodecarboxylation of α,β-unsaturated carboxylic acids have been described, although controlling the stereoselectivity remains a challenge. acs.org

A potential catalytic cycle could involve the coordination of the carboxylic acid to a metal center, followed by decarboxylation to form a metal-alkenyl intermediate. Subsequent reaction with an electrophilic bromine source would then yield the desired vinyl bromide product and regenerate the catalyst. The stereochemistry of the final product would be influenced by the nature of the metal catalyst, the ligands, and the reaction conditions.

Table 2: Conceptual Catalytic System for Bromo-Decarboxylation

| Component | Example | Role in Catalytic Cycle |

| Catalyst Precursor | A palladium(II) or copper(I) salt | Active catalyst formation. |

| Ligand | Phosphine (B1218219) or N-heterocyclic carbene | Modulates catalyst reactivity and selectivity. |

| Bromine Source | N-Bromosuccinimide (NBS) or CuBr2 | Provides the bromine atom. |

| Base (if required) | Organic or inorganic base | May be needed to facilitate decarboxylation. |

| Solvent | Toluene, Dioxane, or DMF | To solubilize reactants and influence reaction outcome. |

The successful implementation of such a catalytic system would represent a significant advancement in the synthesis of this compound, offering a potentially more efficient and sustainable route.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 2,3 Dibromobut 2 Enoic Acid

Mechanistic Investigations of Electrophilic Bromination on Unsaturated Carboxylic Acids

The synthesis of compounds like (E)-2,3-dibromobut-2-enoic acid often involves the electrophilic bromination of an unsaturated carboxylic acid precursor. The mechanism of this addition is influenced by the electronic nature of the α,β-unsaturated system. The carbon-carbon double bond in these systems is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group, which deactivates it towards electrophilic attack compared to a simple alkene.

However, bromination can proceed under specific conditions. For instance, the Hell-Volhard-Zelinskii (HVZ) reaction is a well-known method for the α-bromination of carboxylic acids. libretexts.orgmanac-inc.co.jp This reaction typically requires phosphorus tribromide (PBr₃) to first convert the carboxylic acid into an acyl bromide. libretexts.org The acyl bromide readily enolizes, and the resulting enol tautomer attacks molecular bromine in an electrophilic addition step to brominate the α-position. libretexts.orgmanac-inc.co.jp Subsequent hydrolysis reforms the carboxylic acid, now with a bromine atom at the alpha carbon. libretexts.org

Another relevant transformation is the decarboxylative bromination of α,β-unsaturated carboxylic acids. researchgate.net Mechanistic studies suggest that this can proceed without the intermediacy of aryl or vinyl radicals. nih.gov Instead, a concerted decarboxylation-bromination pathway has been proposed, representing an alternative to traditional Hunsdiecker-type reactions that are known to involve radical intermediates. nih.gov Some modern methods achieve this transformation via direct anodic electro-oxidation, using ammonium (B1175870) bromide as the bromine source under transition-metal-free conditions. researchgate.net

| Bromination Method | Key Reagents | Reactive Intermediate | Primary Product Type |

| Hell-Volhard-Zelinskii (HVZ) | Br₂, PBr₃ | Acyl Bromide Enol | α-Bromo Carboxylic Acid libretexts.orgmanac-inc.co.jp |

| Hunsdiecker Reaction | Silver salt of acid, Br₂ | Radical Species | Alkyl/Vinyl Halide (decarboxylated) nih.gov |

| Anodic Oxidation | Ammonium Bromide (electrolyte) | Not specified (non-radical) | Bromoalkene (decarboxylated) researchgate.net |

| NBS/Catalyst | N-Bromosuccinimide (NBS) | Halocarbocation (acid-catalyzed) | α-Bromo Carbonyl Compound manac-inc.co.jp |

Radical Intermediates and Pathways in Transformations Involving the Dibromoalkene Moiety

The dibromoalkene structure within this compound is susceptible to transformations involving radical intermediates. The carbon-bromine (C-Br) bonds can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, generating vinylic radical species. Radical reactions are powerful tools for creating diverse molecular structures. mdpi.com

One potential pathway is radical cyclization. If the carboxylic acid is converted to a suitable derivative, such as an N-cinnamylamide, radical-initiated processes can lead to the formation of cyclic structures. mdpi.com For example, a single electron transfer (SET) process can generate a radical intermediate that undergoes a 5-exo cyclization. mdpi.com

Furthermore, the functionalization of carboxylic acids through metallaphotoredox catalysis often involves radical decarboxylation. princeton.edu While many methods require pre-activation of the carboxylic acid, direct use of the native functional group is possible. princeton.edu In such a scenario, a photoredox catalyst could facilitate the formation of a carboxyl radical, which then expels CO₂ to generate a vinyl radical at the C2 position. This highly reactive intermediate could then be trapped by other reagents in the system. The development of radical difunctionalization reactions highlights the utility of trapping radical intermediates to introduce new functional groups in a cascade sequence. mdpi.com

| Radical Process | Initiation Method | Key Intermediate | Potential Outcome |

| Homolytic Cleavage | Heat, Light, Radical Initiator | Vinylic Radical | Isomerization, Addition |

| Radical Cyclization | Single Electron Transfer (SET) | Radical Zwitterion | Formation of Heterocycles mdpi.com |

| Decarboxylative Functionalization | Metallaphotoredox Catalysis | Carboxyl Radical, Vinyl Radical | C-C or C-Heteroatom Bond Formation princeton.edu |

Role of the Carboxylic Acid Functional Group in Directing Reactivity and Functionalization

First, its strong electron-withdrawing nature via induction and resonance enhances the electrophilicity of the α,β-dihaloalkene system, making it more susceptible to nucleophilic attack as described previously. smartstartinstitute.com Second, the acidic proton can be removed by a base, forming a carboxylate anion. youtube.com This changes the electronic profile of the molecule, potentially altering its reaction pathways.

Moreover, the carboxylic acid group is a versatile precursor for other functional groups. It can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂). youtube.com Acyl chlorides are significantly more reactive than carboxylic acids, and this transformation allows for subsequent reactions, such as the formation of esters or amides, by reacting the acyl chloride with alcohols or amines, respectively. youtube.com This two-step process is often more efficient than direct conversion from the carboxylic acid. The ability to transform carboxylic acids into various derivatives makes them adaptive functional groups in complex syntheses. princeton.eduyoutube.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Studies of E 2,3 Dibromobut 2 Enoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (E)-2,3-dibromobut-2-enoic acid, both ¹H and ¹³C NMR would provide definitive information regarding its constitution and stereochemistry.

In the ¹H NMR spectrum, one would expect to observe a singlet for the methyl protons (CH₃) and a broad singlet for the carboxylic acid proton (-COOH). The chemical shift of the methyl group would be influenced by the adjacent bromine-substituted sp² carbon.

The ¹³C NMR spectrum is particularly insightful. It would display four distinct signals corresponding to the four unique carbon environments in the molecule: the methyl carbon (C4), the two sp² carbons of the double bond (C2 and C3), and the carboxyl carbon (C1). The chemical shifts of the olefinic carbons are diagnostic for their electronic environment, being deshielded by the electron-withdrawing bromine atoms. The specific (E)-stereochemistry is confirmed by the relative chemical shifts, which differ predictably from the (Z)-isomer due to the varying steric and electronic effects of the substituents across the double bond.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C1 (-COOH) | 165-175 | Singlet |

| C2 (=C(Br)-) | 120-130 | Singlet |

| C3 (=C(Br)-) | 115-125 | Singlet |

| C4 (-CH₃) | 20-30 | Quartet |

Note: The table above represents predicted values based on standard chemical shift ranges for similar functional groups. Precise experimental data is not publicly available.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which for C₄H₄Br₂O₂ is 243.85576 Da. nih.gov

The most characteristic feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, a fragment containing two bromine atoms will exhibit a distinctive M:M+2:M+4 peak ratio of roughly 1:2:1. This pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule and its fragments.

The fragmentation pattern upon electron ionization would likely involve initial cleavages such as the loss of a bromine atom ([M-Br]⁺), the loss of the carboxyl group ([M-COOH]⁺), or the cleavage of the C-C bond adjacent to the carbonyl group.

Key Expected Fragments in the Mass Spectrum:

| Fragment Ion | m/z (for ⁷⁹Br, ⁸¹Br) | Description |

| [C₄H₄Br₂O₂]⁺ | 242/244/246 | Molecular Ion (M⁺) |

| [C₄H₄BrO₂]⁺ | 163/165 | Loss of a bromine radical |

| [C₃H₄Br₂]⁺ | 198/200/202 | Loss of the COOH group |

| [Br₂]⁺ | 158/160/162 | Dibromine cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C double bond stretch, expected to be weak to medium in intensity, would appear in the 1630-1650 cm⁻¹ region. Absorptions for C-Br stretching are typically found in the lower frequency "fingerprint" region (500-700 cm⁻¹).

Raman spectroscopy would complement the IR data. The C=C double bond stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This is particularly useful for studying the skeletal vibrations of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | IR | 2500-3300 | Broad, Strong |

| C=O stretch (Carbonyl) | IR | 1700-1725 | Strong |

| C=C stretch (Alkene) | IR/Raman | 1630-1650 | Medium (Raman), Weak-Medium (IR) |

| C-Br stretch | IR | 500-700 | Medium-Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemical Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Crucially, X-ray analysis would offer unequivocal confirmation of the (E)-stereochemistry of the double bond by showing the relative positions of the substituents. In the solid state, carboxylic acids like this one typically form hydrogen-bonded dimers, and X-ray diffraction would elucidate the details of this intermolecular interaction. While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, such as (E)-non-2-enoic acid, reveals the common dimeric association through hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

Information Obtainable from X-ray Diffraction:

Confirmation of the (E)-configuration around the C=C double bond.

Precise measurements of all bond lengths (C=C, C-C, C=O, C-O, C-H, C-Br).

Precise measurements of all bond angles.

Details of intermolecular interactions, such as hydrogen bonding.

Crystal packing arrangement.

Synthetic Utility and Derivatization Strategies of E 2,3 Dibromobut 2 Enoic Acid As a Versatile Building Block

Cross-Coupling Reactions of Vinylic Halides derived from (E)-2,3-Dibromobut-2-enoic Acid

The vinylic halide moieties of this compound and its derivatives are prime candidates for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of more complex molecular architectures.

Palladium-Catalyzed Transformations (e.g., Heck, Stille, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgthieme-connect.de Derivatives of this compound can readily participate in these transformations.

The Heck reaction , which couples aryl or vinyl halides with alkenes, can be employed to introduce new substituents at the vinylic positions of the dibromoalkenoic acid framework. organic-chemistry.orglibretexts.orgthieme-connect.deyoutube.com This reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the vinylic halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com

The Stille reaction utilizes organotin reagents to couple with organic halides. wikipedia.orglibretexts.org Vinylic bromides derived from this compound can be coupled with a wide range of organostannanes, including aryl, vinyl, and alkyl stannanes. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture. wikipedia.org

The Suzuki-Miyaura coupling employs organoboron compounds, such as boronic acids or esters, which are generally non-toxic and environmentally benign. libretexts.org This reaction is highly versatile for creating carbon-carbon bonds. libretexts.orgclockss.org Vinylic halides from the title compound can be efficiently coupled with various organoboron reagents in the presence of a palladium catalyst and a base. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Heck Reaction | Alkenes | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orglibretexts.org |

| Stille Reaction | Organotin reagents | Tolerant to many functional groups; organotin reagents are stable. wikipedia.orglibretexts.org |

| Suzuki-Miyaura Reaction | Organoboron reagents | Utilizes non-toxic and stable organoboron compounds. libretexts.org |

Copper-Mediated Reactions for Alkene Functionalization

Copper-catalyzed reactions offer a cost-effective and sustainable alternative to palladium-based systems for the functionalization of alkenes. researchgate.netresearchgate.net These reactions can be used to form various new bonds, including C-N, C-O, and C-C bonds, through processes like carboamination, carboetherification, and carboarylation. nih.gov Copper catalysis can facilitate the difunctionalization of alkenes, providing access to a wide range of functionalized products from simple starting materials. researchgate.net The mechanisms of these reactions can involve both polar and radical pathways. researchgate.net

Cyclization Reactions and Lactone Formation from Dihaloalkenoic Acid Derivatives

The presence of a carboxylic acid group in this compound and its derivatives opens up possibilities for intramolecular cyclization reactions, leading to the formation of lactones. wikipedia.orgyoutube.comyoutube.com Lactones are cyclic esters that are prevalent in natural products and are valuable synthetic intermediates. wikipedia.orgorganic-chemistry.org

The formation of lactones from hydroxy-carboxylic acids, which can be derived from the title compound, is a common synthetic strategy. wikipedia.orgyoutube.com The size of the resulting lactone ring (e.g., γ-lactone, δ-lactone) is determined by the position of the hydroxyl group relative to the carboxylic acid. wikipedia.org Five- and six-membered lactone rings are generally the most thermodynamically favorable to form. youtube.com

Various methods can be employed to induce lactonization, including acid catalysis. youtube.com For instance, treatment of a γ-hydroxy acid with an acid catalyst can lead to the formation of a five-membered γ-lactone through intramolecular esterification. youtube.comyoutube.com More advanced methods, such as manganese-catalyzed C-H activation, can also be used to form lactones from carboxylic acids. nih.gov

Stereospecific Conversion to Substituted Alkenes and Heterocyclic Compounds

The stereochemistry of the double bond in this compound can be leveraged to achieve stereospecific synthesis of substituted alkenes and heterocyclic compounds. nih.govresearchgate.net Stereospecific reactions are crucial for controlling the three-dimensional arrangement of atoms in a molecule, which is often critical for its biological activity or material properties.

The synthesis of substituted alkenes with defined E/Z geometry can be achieved through various methods, including eliminative cross-coupling reactions. nih.gov By carefully choosing the reaction conditions and reagents, it is possible to control the stereochemical outcome of the reaction. nih.gov

Furthermore, the reactive handles on this compound can be utilized to construct a variety of heterocyclic compounds. For example, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of heterocycles like furanones. chimicatechnoacta.ru

Generation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Synthetic Elaborations

The vinylic bromine atoms of this compound and its derivatives can be converted into organometallic reagents, such as Grignard or organolithium reagents. orgsyn.orggoogle.comlibretexts.org These reagents are powerful nucleophiles and strong bases, making them highly valuable in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org

Grignard reagents are typically formed by reacting an organic halide with magnesium metal. orgsyn.org Vinylic Grignard reagents can be prepared from vinylic bromides in a suitable ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org These reagents readily react with a variety of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and carbon dioxide to form carboxylic acids. libretexts.orgsigmaaldrich.com

Organolithium reagents can be generated through lithium-halogen exchange. These reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org The use of organolithium reagents derived from vinylic halides allows for a wide range of synthetic transformations, including addition to carbonyls and participation in cross-coupling reactions. libretexts.orgrug.nl

It is important to note that the strongly basic nature of these organometallic reagents requires the protection of acidic functional groups, such as the carboxylic acid in the parent molecule, prior to their generation and use. libretexts.org

Stereochemical Control and Purity in the Synthesis and Reactions of E 2,3 Dibromobut 2 Enoic Acid

Influence of Substrate Structure on Stereospecificity in Subsequent Reactions

The stereochemistry of (E)-2,3-dibromobut-2-enoic acid plays a significant role in directing the stereochemical outcome of its subsequent reactions. A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com The rigid (E)-configuration of the double bond, combined with the electronic effects of the bromine atoms and the carboxyl group, creates a distinct steric and electronic environment that influences the approach of reagents.

In reactions involving addition to the double bond, the incoming reagent will approach from the less sterically hindered face. The bromine atoms and the methyl group on the double bond create a specific steric bias. For example, in a hydrogenation reaction, the catalyst would likely coordinate to the face of the double bond opposite to the bulkier substituents, leading to a specific diastereomer if new stereocenters are formed.

The electronic nature of the substituents also exerts a strong influence. The electron-withdrawing bromine atoms and the carboxyl group polarize the double bond, making it susceptible to nucleophilic attack. The regioselectivity of such attacks will be governed by the electronic distribution in the molecule. Furthermore, the stereochemistry of the starting alkene directly dictates the stereochemistry of the product in concerted reactions like the Diels-Alder reaction. wolfram.com Although this compound itself is an electron-deficient dienophile, its reactions with dienes would be expected to be highly stereospecific, with the cis or trans relationship of the substituents on the dienophile being retained in the resulting cyclohexene (B86901) product. wolfram.com

Table 2: Influence of (E)-Configuration on Reaction Stereospecificity

| Reaction Type | Influencing Factors | Expected Stereochemical Outcome |

| Addition to C=C | Steric hindrance from Br and CH₃ groups, electronic polarization | Diastereoselective addition to the less hindered face |

| Diels-Alder Reaction | Concerted [4+2] cycloaddition mechanism | Retention of the (E)-geometry in the product |

| Nucleophilic Vinylic Substitution | Stereoelectronic effects of leaving group and incoming nucleophile | Potential for retention or inversion of configuration depending on the mechanism |

Strategies for Diastereoselective Control in Functionalization Reactions of the Unsaturated Framework

Achieving diastereoselective control in the functionalization of the unsaturated framework of this compound is a key objective for its use in the synthesis of complex target molecules. This involves the creation of new stereocenters with a high degree of selectivity for one diastereomer over others.

One effective strategy is the use of chiral auxiliaries . By attaching a chiral auxiliary to the carboxylic acid group, the resulting chiral ester or amide can be influenced to react in a highly diastereoselective manner. The chiral auxiliary creates a biased steric environment, forcing the incoming reagent to attack the double bond from a specific face. For instance, in an epoxidation or dihydroxylation reaction, the chiral auxiliary can direct the oxidizing agent to one face of the double bond, leading to the preferential formation of one diastereomer of the product. After the reaction, the chiral auxiliary can be cleaved to reveal the desired enantiomerically enriched product.

Another approach involves substrate-controlled diastereoselectivity , where the existing stereochemistry of the molecule directs the formation of new stereocenters. In the case of this compound, the stereodefined double bond can influence the stereochemical outcome of reactions at adjacent positions. For example, if the methyl group were to be functionalized, the existing stereocenter at the double bond could direct the stereochemistry of the new stereocenter.

Reagent-controlled diastereoselectivity is also a powerful tool. This involves the use of chiral reagents that can differentiate between the two faces of the double bond. For example, a chiral reducing agent could be used to reduce a ketone derived from the starting material, leading to the formation of a specific diastereomer of the corresponding alcohol.

Finally, catalytic asymmetric reactions offer a highly efficient means of achieving diastereoselective functionalization. Chiral catalysts can create a chiral environment around the substrate, promoting the reaction to proceed through a lower energy transition state for the formation of one diastereomer. For example, an asymmetric hydrogenation or dihydroxylation reaction using a chiral catalyst could convert this compound into a product with two new, stereochemically defined centers with high diastereoselectivity.

Table 3: Strategies for Diastereoselective Functionalization

| Strategy | Description | Example Application |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the carboxyl function to direct the stereochemical course of a reaction. | Asymmetric epoxidation of a chiral ester of this compound. |

| Substrate-Controlled Diastereoselectivity | The existing stereochemistry of the molecule directs the formation of new stereocenters. | Functionalization of the methyl group influenced by the (E)-double bond geometry. |

| Reagent-Controlled Diastereoselectivity | Use of chiral reagents to selectively form one diastereomer. | Reduction of a derived ketone with a chiral borane (B79455) reagent. |

| Catalytic Asymmetric Reactions | Use of a chiral catalyst to create a chiral environment and favor the formation of one diastereomer. | Asymmetric dihydroxylation of the double bond using a chiral osmium catalyst. |

Future Research Directions and Emerging Applications of E 2,3 Dibromobut 2 Enoic Acid in Organic Synthesis

Development of Novel and Environmentally Benign Synthetic Routes

The future synthesis of (E)-2,3-dibromobut-2-enoic acid is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents and produce significant waste. Research in this area is anticipated to focus on several key aspects:

Bio-based Feedstocks: A significant future direction is the development of synthetic pathways starting from renewable resources. The production of acrylic acid, a structural analogue, from bio-based materials like glycerol (B35011) or lactic acid is an area of active research. mdpi.comharvard.edu Similar strategies could be envisioned for this compound, potentially starting from bio-derived butenoic acid precursors. The challenge will lie in the selective introduction of the two bromine atoms onto the double bond in a stereocontrolled manner.

Safer Halogenation Methods: Traditional bromination reactions often employ elemental bromine, which is highly toxic and corrosive. Future research will likely explore the use of safer brominating agents, such as N-bromosuccinimide (NBS) or other N-bromo compounds, in conjunction with catalytic systems to improve safety and selectivity. Furthermore, the development of electrochemical bromination methods could offer a more sustainable alternative by generating the reactive bromine species in situ, thus avoiding the handling and storage of hazardous materials.

Atom Economy and Waste Reduction: Synthetic routes with high atom economy will be a priority. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Catalytic approaches and one-pot syntheses will be instrumental in achieving this goal, minimizing the number of synthetic steps and the generation of byproducts.

A comparison of potential future environmentally benign synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Bio-based Synthesis | Utilization of renewable feedstocks, potential reduction in carbon footprint. mdpi.comharvard.edu | Development of efficient pathways from bio-derived butenoic acid precursors; stereoselective bromination methods. |

| Electrochemical Bromination | In situ generation of brominating species, avoidance of hazardous reagents, precise control over reaction conditions. | Optimization of electrode materials and reaction conditions for high selectivity and yield. |

| Catalytic Bromination | Use of safer brominating agents (e.g., NBS), improved selectivity and efficiency, potential for asymmetric synthesis. | Discovery of novel catalysts for stereoselective dibromination of butenoic acid derivatives. |

| One-Pot Syntheses | Reduced number of synthetic steps, minimized waste generation, improved overall yield. | Design of tandem or cascade reactions to construct the target molecule from simple precursors in a single operation. |

Table 1: Potential Environmentally Benign Synthetic Routes for this compound.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity in Functionalization

The two bromine atoms and the carboxylic acid functionality of this compound offer multiple handles for further chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems to selectively functionalize this molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moieties are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. youtube.comgoogle.com Future work will likely aim to develop catalysts that can selectively react at one of the C-Br bonds, leaving the other intact for subsequent transformations. This would allow for a stepwise and controlled introduction of different substituents. The use of specialized phosphine (B1218219) ligands can be crucial in tuning the reactivity and selectivity of the palladium catalyst. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-catalyzed systems for certain transformations. Research into the use of copper catalysts for the coupling of this compound with various nucleophiles, such as amines, phenols, and thiols, could open up new avenues for the synthesis of a wide range of derivatives.

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Investigating nickel-catalyzed cross-coupling reactions of this compound could provide access to products that are difficult to obtain using palladium or copper catalysts, potentially with different selectivity profiles.

Table 2 summarizes potential catalytic systems for the functionalization of this compound.

| Catalytic System | Target Reaction | Potential Outcome | Key Research Area |

| Palladium/Phosphine Ligands | Suzuki, Heck, Sonogashira Coupling | Stepwise and selective C-C and C-heteroatom bond formation. youtube.comgoogle.com | Development of ligands for regioselective functionalization of the two C-Br bonds. |

| Copper/Nitrogen Ligands | Ullmann-type Couplings | Economical synthesis of N-, O-, and S-substituted derivatives. | Optimization of reaction conditions for mild and efficient couplings. |

| Nickel/Bidentate Ligands | Reductive Couplings, Cross-electrophile Coupling | Access to novel molecular architectures and functional group tolerance. rsc.org | Exploring the reactivity and selectivity of different nickel catalyst systems. |

| Dual Catalysis | Combination of metal and organocatalysis | Synergistic activation for novel transformations. | Design of new dual catalytic systems for the asymmetric functionalization of the molecule. |

Table 2: Potential Catalytic Systems for the Functionalization of this compound.

Expansion of Synthetic Applications in the Construction of Complex Organic Molecules

The unique substitution pattern of this compound makes it a promising starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles: The vicinal dibromo-substituted double bond can act as a linchpin for the construction of various five- and six-membered heterocycles. For instance, reaction with binucleophiles, such as hydrazines, hydroxylamines, or amidines, could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The carboxylic acid group can either be a spectator in these transformations or participate in subsequent cyclization steps.

Building Block for Natural Product Synthesis: Many biologically active natural products contain substituted butenolide or butenoic acid fragments. This compound could serve as a versatile precursor for the stereoselective synthesis of such fragments through sequential and selective functionalization of the C-Br bonds.

Access to Novel Scaffolds for Medicinal Chemistry: The ability to introduce a variety of substituents onto the butenoic acid backbone through catalytic cross-coupling reactions opens the door to the creation of libraries of novel compounds for drug discovery. The rigid, stereodefined core of the molecule can serve as a scaffold to present different functional groups in a well-defined spatial arrangement.

Table 3 outlines potential complex molecular scaffolds that could be synthesized from this compound.

| Target Scaffold | Synthetic Approach | Potential Significance |

| Substituted Pyrazoles | Reaction with hydrazine (B178648) derivatives. | Core structures in many pharmaceuticals and agrochemicals. |

| Functionalized Isoxazoles | Cyclocondensation with hydroxylamine. | Important motifs in medicinal chemistry with a wide range of biological activities. |

| Butenolide Derivatives | Intramolecular cyclization after selective functionalization. | Prevalent structural units in numerous natural products with diverse bioactivities. semanticscholar.org |

| Densely Functionalized Arenes | Diels-Alder reaction followed by aromatization. | Versatile intermediates in organic synthesis. |

Table 3: Potential Complex Molecular Scaffolds Derivable from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound with modern technologies like flow chemistry and automated synthesis platforms represents a significant area for future research, promising enhanced efficiency, safety, and scalability. mdpi.comresearchgate.net

Flow Chemistry for Synthesis: Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, which is particularly advantageous for highly exothermic or fast reactions, such as halogenations. mdpi.com The synthesis of this compound in a flow system could allow for better control over reaction parameters, leading to higher yields, improved selectivity, and enhanced safety, especially when using hazardous reagents.

Automated Synthesis for Derivatization: Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives from this compound. By combining automated liquid handling with in-line analysis, the optimization of catalytic cross-coupling reactions could be significantly accelerated.

Table 4 provides a comparative overview of batch versus potential flow synthesis for the production and functionalization of this compound.

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots. | Excellent, precise temperature control. mdpi.com |

| Mass Transfer | Often limited by stirring speed. | Enhanced, efficient mixing. |

| Safety | Handling of large quantities of hazardous materials. | In situ generation and consumption of hazardous species, smaller reactor volumes. mdpi.com |

| Scalability | Often challenging, requires re-optimization. | More straightforward, scaling-out by running multiple reactors in parallel. |

| Process Control | Manual or semi-automated. | Fully automated with in-line monitoring and feedback loops. |

Table 4: Comparison of Batch vs. Potential Flow Synthesis for this compound.

Q & A

Basic: What spectroscopic techniques are critical for characterizing the stereochemistry and purity of (E)-2,3-dibromobut-2-enoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H and ¹³C NMR to confirm substituent positions and coupling constants (e.g., vicinal coupling for E/Z isomerism). COSY or NOESY can clarify spatial relationships. - Infrared Spectroscopy (IR):

Identify functional groups (C=O, C-Br) and compare with computational predictions. - X-ray Crystallography:

For absolute stereochemical confirmation, collect single-crystal data and refine using programs like SHELXL . Ensure solvent selection (e.g., slow evaporation in ethyl acetate/hexane) optimizes crystal quality.

Advanced: How should researchers design kinetic studies to investigate the thermal stability of this compound under varying conditions?

Methodological Answer:

- Experimental Design:

- Conduct isothermal experiments at controlled temperatures (e.g., 25°C, 40°C, 60°C) under inert atmospheres.

- Use HPLC or GC-MS to monitor degradation products over time.

- Data Analysis:

- Construct Arrhenius plots to calculate activation energy.

- Tabulate kinetic parameters (e.g., rate constants, half-lives) in a structured format (Table 1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.